

Pharmacological Classification of 3-Chloro-4-methoxyphenylalkylamines: A Structural and Functional Analysis

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Compound of Interest

Compound Name: (3-Chloro-4-methoxyphenyl)propylamine
CAS No.: 99177-60-3
Cat. No.: B1385844

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Executive Summary

The 3-chloro-4-methoxyphenylalkylamine scaffold represents a distinct chemical class within the phenethylamine and amphetamine domains. Structurally intermediate between the highly serotonergic 4-methoxyamphetamine (PMA) and the neurotoxic 4-chloroamphetamine (PCA), this substitution pattern offers a unique window into the steric and electronic modulation of monoamine transporter (MAT) selectivity.

This technical guide provides a comprehensive pharmacological evaluation of this scaffold, focusing on its Structure-Activity Relationship (SAR), receptor binding profiles, metabolic stability, and toxicological risks. It serves as a foundational document for researchers investigating hybrid halo-alkoxy substituted psychotropics.

Chemical Structure & SAR Analysis

The Core Scaffold

The defining feature of this class is the 3,4-disubstitution pattern on the phenyl ring:

- Position 4 (Para): A Methoxy (-OCH₃) group, an electron-donating group (EDG) associated with high affinity for the Serotonin Transporter (SERT).
- Position 3 (Meta): A Chloro (-Cl) atom, an electron-withdrawing group (EWG) that adds lipophilicity and metabolic resistance to the 3-position (blocking ring hydroxylation).

Comparative SAR

The pharmacological identity of 3-chloro-4-methoxy analogs (e.g., 3-CMA) is best understood by triangulation against known standards:

Compound	Substitution	Primary Mechanism	Toxicity Profile
PMA	4-OMe	SERT Releaser + MAOI	High (Hyperthermia/Serotonin Syndrome)
PCA	4-Cl	SERT/DAT Releaser	High (Long-term 5-HT depletion)
3,4-DMA	3,4-di-OMe	Weak MAT Inhibitor	Low to Moderate
3-CMA	3-Cl, 4-OMe	Hybrid SERT/DAT Releaser	High (Predicted MAOI + Neurotoxicity)

Key Insight: The addition of the 3-chloro group to the PMA scaffold increases lipophilicity (), facilitating blood-brain barrier (BBB) penetration. Furthermore, the steric bulk of the chlorine atom at the meta position may hinder enzymatic attack by MAO, potentially increasing potency and duration of action compared to PMA.

Pharmacodynamics: Receptor & Transporter

Interaction

Monoamine Transporter (MAT) Profile

Compounds in this class function primarily as substrate-type releasers rather than pure reuptake inhibitors. They translocate via the transporter to displace endogenous neurotransmitters from vesicular storage (VMAT2 interaction).

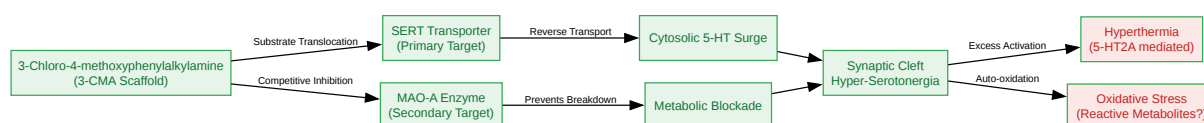
- SERT (Serotonin Transporter): High affinity (). The 4-methoxy group acts as a hydrogen bond acceptor in the S1 binding pocket of SERT.
- DAT (Dopamine Transporter): Moderate affinity. The 3-chloro substituent enhances binding at DAT compared to the 4-methoxy-only analog, shifting the profile towards a more balanced serotonin/dopamine release (similar to MDMA but lacking the methylenedioxy bridge).
- NET (Norepinephrine Transporter): Moderate to High affinity, contributing to sympathomimetic cardiovascular effects.

Receptor Binding (5-HT)

Unlike the 2,5-dimethoxy "2C" series which are direct 5-HT_{2A} agonists, the 3,4-substitution pattern generally favors transporter activity. However, the 3-chloro group may confer weak partial agonist activity at 5-HT_{2A} and 5-HT_{2C}, potentially modulating the subjective effects (e.g., adding a hallucinogenic component to the stimulant profile).

Visualization: SAR & Signaling Pathways Structural Logic & Toxicity Pathways

The following diagram illustrates the SAR logic and the downstream signaling cascades leading to potential toxicity (Serotonin Syndrome).



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Figure 1: Mechanistic pathway of 3-chloro-4-methoxy analogs inducing serotonergic toxicity via dual transporter release and enzyme inhibition.

Experimental Protocols

Synthesis: The Henry Reaction Route

Objective: Synthesis of 3-chloro-4-methoxyamphetamine (3-CMA) from the benzaldehyde precursor.

Reagents:

- 3-Chloro-4-methoxybenzaldehyde
- Nitroethane[1]
- Ammonium Acetate (Catalyst)
- Lithium Aluminum Hydride (LiAlH₄)

Protocol:

- Condensation: Dissolve 3-chloro-4-methoxybenzaldehyde (10 mmol) in glacial acetic acid. Add nitroethane (15 mmol) and ammonium acetate (5 mmol). Reflux for 2-4 hours.
- Isolation: Pour reaction mixture into ice water. The yellow crystalline solid (1-(3-chloro-4-methoxyphenyl)-2-nitropropene) is filtered and recrystallized from methanol.
- Reduction: Suspend LiAlH₄ (40 mmol) in anhydrous THF under Argon. Add the nitropropene intermediate dropwise. Reflux for 24 hours.
- Workup: Quench with wet THF/NaOH (Fieser method). Filter precipitate. Acidify the filtrate with HCl gas to precipitate the amine hydrochloride salt.
- Purification: Recrystallize from IPA/Et₂O.

In Vitro Binding Assay (Radioligand Competition)

Objective: Determine

values for SERT, DAT, and NET.

Materials:

- Tissue: Rat brain synaptosomes (Striatum for DAT, Cortex for SERT/NET).
- Radioligands: [³H]-Citalopram (SERT), [³H]-WIN35,428 (DAT), [³H]-Nisoxetine (NET).

Workflow:

- Preparation: Homogenize tissue in ice-cold sucrose buffer (0.32 M). Centrifuge at 1000 x g (10 min); collect supernatant.
- Incubation: Incubate 50 µg protein with radioligand (1 nM) and increasing concentrations of test compound (to M) for 1 hr at 25°C.
- Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
- Analysis: Measure radioactivity via liquid scintillation counting. Calculate and convert to using the Cheng-Prusoff equation.

Metabolic & Toxicological Assessment

Metabolic Fate

The metabolic stability of this scaffold is a critical determinant of its toxicity.

- O-Demethylation: The primary route is CYP2D6-mediated O-demethylation of the 4-methoxy group to yield 3-chloro-4-hydroxyamphetamine.
- Ring Hydroxylation: The 3-chloro substituent effectively blocks hydroxylation at the 3-position, a common detoxification route for amphetamines. This may lead to a longer half-life

compared to unsubstituted analogs.

- Bioactivation: The resulting phenol (3-Cl-4-OH) is potentially redox-active, though less likely to form the highly toxic ortho-quinones seen with MDMA (due to the chloro blockage), potentially reducing long-term neurotoxicity relative to MDMA, but maintaining acute lethality risks.

Toxicity Risks

- Serotonin Syndrome: Due to combined SERT release and MAO inhibition (characteristic of PMA analogs), the risk of fatal hyperthermia is High.
- Cardiotoxicity: 5-HT_{2B} agonism (potential) combined with NET release poses a risk of valvulopathy and hypertensive crisis.

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